molecular formula C25H23NO5 B341375 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOATE

2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOATE

Cat. No.: B341375
M. Wt: 417.5 g/mol
InChI Key: XHOOIWRUHWYAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a biphenyl group, a methoxyphenyl group, and a butanoate ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps, including the formation of the biphenyl and methoxyphenyl intermediates, followed by their coupling and esterification. Common reagents used in these reactions include biphenyl-4-carboxylic acid, 2-methoxyaniline, and various coupling agents such as EDCI or DCC. The reaction conditions often involve solvents like dichloromethane or tetrahydrofuran and may require catalysts such as DMAP or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary but often involve solvents like ethanol, methanol, or acetonitrile and may require heating or cooling to specific temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to various derivatives with different functional groups.

Scientific Research Applications

2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The biphenyl and methoxyphenyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The ester moiety can undergo hydrolysis, releasing active metabolites that exert their effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOATE is unique due to its combination of biphenyl, methoxyphenyl, and butanoate ester groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing novel derivatives with enhanced activity or selectivity.

Properties

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 4-(2-methoxyanilino)-4-oxobutanoate

InChI

InChI=1S/C25H23NO5/c1-30-23-10-6-5-9-21(23)26-24(28)15-16-25(29)31-17-22(27)20-13-11-19(12-14-20)18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,26,28)

InChI Key

XHOOIWRUHWYAGI-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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